7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
Description
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMKDFUOIIHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Architectural Nuance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Structure Analysis of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
The confluence of a rigid, three-dimensional spirocyclic core with the nuanced electronic properties of a fluorinated aromatic ring presents a compelling scaffold for modern medicinal chemistry. 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane is a molecule of significant interest, embodying key attributes sought after in the development of novel therapeutics. Its azaspiro[2.4]heptane framework, a compact and rigid motif, is increasingly recognized as a valuable bioisostere for more traditional cyclic amines like piperidine, offering potential improvements in physicochemical properties such as reduced lipophilicity.[1][2] The introduction of a spirocyclic center can lead to a decrease in the measured logD7.4, a counterintuitive yet valuable phenomenon driven by increased basicity.[1][2]
The strategic placement of a 2-fluorophenyl group introduces a vector for modulating target engagement and metabolic stability. The fluorine atom, a small yet highly electronegative substituent, can profoundly influence a molecule's conformation, pKa, and binding interactions through hydrogen bonding and dipole-dipole forces, while often enhancing metabolic stability by blocking sites of oxidative metabolism.[3][4]
This guide provides a comprehensive, in-depth analysis of the chemical structure of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the rationale behind the analytical workflow, ensuring a robust and unequivocal structural elucidation. We will explore the synergistic application of advanced spectroscopic, crystallographic, and computational techniques, each providing a unique and essential piece of the structural puzzle. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize such novel chemical entities with scientific rigor and integrity.
Foundational Strategy: An Integrated Approach to Structural Elucidation
The definitive characterization of a novel chemical entity like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane necessitates a multi-pronged analytical strategy. No single technique is sufficient; rather, it is the convergence of data from orthogonal methods that builds an unassailable structural proof. Our approach is grounded in a logical progression from initial purity assessment and molecular formula determination to detailed spectroscopic mapping of the molecular framework and, ultimately, the unambiguous determination of its three-dimensional architecture.
Figure 1: A comprehensive analytical workflow for the structural elucidation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane.
Spectroscopic Characterization: Deciphering the Molecular Blueprint
Spectroscopic techniques are the cornerstone of structural analysis, providing detailed information about the connectivity and chemical environment of each atom within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals.
2.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The cyclopropyl and pyrrolidine rings of the spiro-heptane core will exhibit complex splitting patterns due to geminal and vicinal couplings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-2, H-3, H-4 (Cyclopropyl) | 0.5 - 1.2 | m | - |
| H-6 (Pyrrolidine) | 2.8 - 3.2 | m | - |
| H-7 (Pyrrolidine) | 4.0 - 4.5 | dd | J = 8.0, 6.0 |
| NH (Pyrrolidine) | 1.5 - 2.5 | br s | - |
| Aromatic (Fluorophenyl) | 7.0 - 7.5 | m | - |
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The presence of the fluorine atom will result in C-F coupling, which is a key diagnostic feature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-1, C-2 (Cyclopropyl) | 10 - 20 | - |
| C-3 (Spiro Carbon) | 35 - 45 | - |
| C-4, C-6 (Pyrrolidine) | 45 - 55 | - |
| C-7 (Pyrrolidine) | 60 - 70 | - |
| C-1' (Aromatic, C-F) | 158 - 162 | d, ¹JCF ≈ 245 |
| C-2' (Aromatic) | 115 - 120 | d, ²JCF ≈ 22 |
| C-3', C-4', C-5', C-6' (Aromatic) | 124 - 130 | d or t, JCF ≈ 3-8 |
2.1.3. Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly specific for identifying and characterizing fluorinated compounds.[3] The chemical shift of the fluorine atom on the phenyl ring will be characteristic of an ortho-substituted fluorobenzene.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -120 | m |
2.1.4. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.
2.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. For 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (C₁₃H₁₆FN), the expected monoisotopic mass would be calculated and compared to the experimental value with an accuracy of <5 ppm.
2.2.2. Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve the isolation and fragmentation of the molecular ion to provide structural information. The fragmentation of alkylamines often involves α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[5]
Predicted Fragmentation Pathways:
-
Loss of the fluorophenyl group: Cleavage of the C7-C(Ar) bond.
-
Ring opening of the pyrrolidine or cyclopropane ring: Followed by subsequent fragmentation.
Figure 2: A simplified representation of potential fragmentation pathways for 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane in MS/MS.
2.2.3. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an appropriate ionization source (e.g., ESI or APCI).
-
HRMS Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum at various collision energies to generate a comprehensive fragmentation pattern.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide excellent information about atomic connectivity, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule, including its stereochemistry.[6][7]
Importance for Spirocyclic Systems
For spirocyclic compounds, X-ray crystallography is particularly valuable for confirming the geometry of the spiro-junction and the relative orientation of the fused rings.[8] It also definitively establishes the position of the 2-fluorophenyl substituent on the 5-azaspiro[2.4]heptane core.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction. This is often the most challenging and time-consuming step.[7]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a modern X-ray diffractometer, typically with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Data Synthesis and Structural Confirmation
The culmination of this analytical endeavor is the integration of all data to form a cohesive and self-validating structural proof.
| Analytical Technique | Information Gained | Confirmation for 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane |
| HRMS | Elemental Formula | Confirms C₁₃H₁₆FN |
| ¹H NMR | Proton environments and connectivity | Assigns signals for cyclopropyl, pyrrolidine, and fluorophenyl protons |
| ¹³C NMR | Carbon skeleton and hybridization | Confirms the presence of the spiro-carbon and C-F coupling |
| ¹⁹F NMR | Presence and environment of fluorine | Confirms the ortho-fluorophenyl moiety |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity | Links all proton and carbon assignments, confirming the overall structure |
| MS/MS | Fragmentation pattern | Provides corroborating evidence for the connectivity of the core structure |
| X-ray Crystallography | 3D structure and stereochemistry | Unambiguously determines the complete molecular architecture |
Conclusion: A Framework for Confidence in Chemical Structure
The structural analysis of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane serves as a paradigm for the rigorous characterization of novel chemical matter. By systematically employing a suite of orthogonal analytical techniques, we can move from a hypothetical structure to a confirmed molecular entity with the highest degree of scientific confidence. The interplay between NMR, mass spectrometry, and X-ray crystallography provides a self-validating system where the data from each technique corroborates the others. This comprehensive approach is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the drug discovery and development pipeline, where a deep understanding of molecular structure is paramount to understanding its biological activity, metabolism, and safety profile. The principles and protocols outlined in this guide provide a robust framework for any scientist tasked with the structural elucidation of complex small molecules.
References
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1153–1158. Retrieved from [Link]
-
Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
de Meijere, A., von Zezschwitz, P., & Nüske, H. (2001). Spirocyclopropanes and Spirocyclopropenes. Synthesis, 2001(05), 698-720. Retrieved from [Link]
-
Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1153–1158. Retrieved from [Link]
-
Rivara, M., Bortolozzi, R., Mor, M., & Lodola, A. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. Retrieved from [Link]
-
Saha, B., & Bhattacharjya, A. (2006). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Journal of Chemical Crystallography, 36(9), 629-633. Retrieved from [Link]
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
-
Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. Retrieved from [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2015). Molecules, 20(5), 8223-8241. Retrieved from [Link]
-
Ramesar, X., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644. Retrieved from [Link]
-
X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Arkat USA. Retrieved from [Link]
-
X-ray structure of C 2 -symmetric spiro compound 2 with thermal... (n.d.). ResearchGate. Retrieved from [Link]
-
X-ray structure of spiro compound 7b. (n.d.). ResearchGate. Retrieved from [Link]
-
Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(35), 21481-21504. Retrieved from [Link]
-
Lumaca, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(2), 232. Retrieved from [Link]
-
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 26. Retrieved from [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. (2021). RSC Medicinal Chemistry, 12(12), 2051-2057. Retrieved from [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Biological Impacts of Fluorination. (n.d.). ResearchGate. Retrieved from [Link]
-
5-Azaspiro(2.4)heptane. (n.d.). PubChem. Retrieved from [Link]
-
X-Ray Crystallography of Chemical Compounds. (2010). Current Drug Discovery Technologies, 7(2), 101–110. Retrieved from [Link]
-
7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Fluorophenyl Azaspiro[2.4]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Combination of Fluorine and a Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Success often hinges on the strategic selection of molecular scaffolds and substituents that confer "drug-like" properties. This guide delves into the physicochemical landscape of a compelling, yet underexplored, class of compounds: fluorophenyl azaspiro[2.4]heptane derivatives .
This molecular architecture represents a deliberate convergence of two powerful strategies in drug design. The azaspiro[2.4]heptane core provides a rigid, three-dimensional (3D) framework, a significant departure from the flat, two-dimensional structures that have historically dominated drug discovery. This inherent 3D nature, characterized by a high fraction of sp³-hybridized carbons (Fsp³), is increasingly correlated with improved clinical success, potentially leading to enhanced solubility, greater metabolic stability, and reduced off-target toxicity.
The second component, the fluorophenyl group , leverages the unique properties of fluorine—the most electronegative element. Strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's electronic character, lipophilicity, metabolic fate, and binding affinity.[1][2] It can block sites of metabolism, modulate the basicity (pKa) of nearby functional groups, and form key interactions with biological targets.[1]
While both the azaspirocyclic scaffold and the use of fluorine are well-established tactics, a comprehensive analysis of their combined effect is less documented in publicly available literature. This guide, therefore, serves as a foundational resource. It synthesizes established principles of physical organic and medicinal chemistry to provide a predictive framework for understanding and manipulating the core physicochemical properties of these derivatives: lipophilicity, basicity, metabolic stability, and solubility. We will explore the causality behind experimental choices for their characterization and provide actionable, field-proven protocols for their assessment.
Part 1: The Azaspiro[2.4]heptane Scaffold: A Foundation for Superior Properties
The 5-azaspiro[2.4]heptane moiety is a saturated heterocyclic system where a pyrrolidine ring and a cyclopropane ring share a single spirocyclic carbon atom. This structure imparts several advantages in drug design.
-
Inherent Three-Dimensionality: The spiro fusion point locks the two rings in a rigid, perpendicular orientation. This creates a well-defined 3D shape that allows for a more precise vectoral presentation of substituents into the binding pockets of biological targets, potentially increasing potency and selectivity.[3]
-
Increased Fsp³ Character: A higher Fsp³ count is a recognized feature of successful clinical candidates. It often leads to improved aqueous solubility and can disrupt the planar stacking interactions that may lead to off-target effects, such as hERG channel inhibition or CYP450 enzyme inhibition.
-
Novelty and Intellectual Property: As a less-explored scaffold compared to piperidine or piperazine, it offers opportunities for generating novel chemical entities with strong intellectual property positions.[4][5]
-
Modulation of Basicity: The nitrogen atom provides a handle for tuning the compound's basicity and for introducing further diversity via N-arylation or N-alkylation.
A general synthetic approach to N-aryl-5-azaspiro[2.4]heptanes often involves the coupling of the parent spirocycle with an appropriately substituted aryl halide or boronic acid.
Caption: General synthetic routes to N-aryl azaspiro[2.4]heptane derivatives.
Part 2: The Impact of Fluorophenyl Substitution
The strategic placement of fluorine on the N-aryl ring is a powerful tool for fine-tuning physicochemical properties. The effect of fluorine is highly dependent on its position (ortho, meta, or para) relative to the point of attachment to the spirocycle's nitrogen.
-
Electronic Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases with distance. It also has a weaker, electron-donating resonance effect (+R) which is most pronounced from the ortho and para positions. The interplay of these effects modulates the electron density of the entire molecule.
-
Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a metabolically labile position (like a para-position on a phenyl ring) with fluorine can effectively block cytochrome P450-mediated oxidative metabolism at that site, thereby increasing the compound's half-life.[2][6]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule by creating steric or electrostatic interactions, which can favor a bioactive conformation.
Part 3: Analysis of Core Physicochemical Properties
The success of a drug candidate is inextricably linked to a balanced set of physicochemical properties. Here, we analyze how the fluorophenyl azaspiro[2.4]heptane scaffold influences the most critical of these.
Lipophilicity (LogP / LogD)
Why it Matters: Lipophilicity, the affinity of a compound for a lipid-like environment, is a master variable in drug discovery. It governs solubility, membrane permeability, plasma protein binding, and volume of distribution. An optimal lipophilicity (typically a logD at pH 7.4 between 1 and 3) is required for oral absorption and cell penetration, but excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.
Influence of the Scaffold:
-
The parent 5-azaspiro[2.4]heptane is a relatively small, polar scaffold with a calculated XLogP3 of 0.5.[7]
-
Attaching a phenyl group significantly increases lipophilicity.
-
Fluorine's effect is subtle. A single fluorine-for-hydrogen substitution on an aromatic ring generally increases the logP by approximately 0.1-0.2 units. While fluorine is highly electronegative, the atom itself is not well-solvated by water, leading to a net increase in lipophilicity.
Predicted Data for Representative Derivatives:
| Compound Name | Structure | Calculated LogP (XLogP3) | Rationale for Lipophilicity |
| 5-Phenyl-5-azaspiro[2.4]heptane | 5-(Phenyl)-5-azaspiro[2.4]heptane | 2.2 | Baseline lipophilicity for the N-aryl series. |
| 5-(4-Fluorophenyl)-5-azaspiro[2.4]heptane | 5-(4-Fluorophenyl)-5-azaspiro[2.4]heptane | 2.4 | Single fluorine substitution slightly increases LogP as expected. |
| 5-(2-Fluorophenyl)-5-azaspiro[2.4]heptane | 5-(2-Fluorophenyl)-5-azaspiro[2.4]heptane | 2.4 | Positional isomerism of fluorine has a minor effect on calculated LogP. |
| 5-(2,4-Difluorophenyl)-5-azaspiro[2.4]heptane | 5-(2,4-Difluorophenyl)-5-azaspiro[2.4]heptane | 2.5 | Additional fluorine further increases the calculated lipophilicity. |
Note: LogP values are calculated using the XLogP3 algorithm as provided by PubChem and serve as estimations. Experimental determination is required for confirmation.
Basicity (pKa)
Why it Matters: The pKa determines the ionization state of a molecule at a given pH. For a basic compound like an N-aryl azaspiro[2.4]heptane, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (neutral) form. This ratio is critical for solubility (the charged form is more water-soluble) and membrane permeability (the neutral form is more lipid-soluble). A basic pKa in the range of 6-8 is often considered optimal for oral drugs, allowing for sufficient solubility in the acidic environment of the stomach and sufficient permeability in the neutral environment of the intestine.
Influence of the Scaffold:
-
The nitrogen atom in the pyrrolidine ring of the spirocycle is a basic center.
-
N-arylation significantly reduces the basicity of this nitrogen compared to an N-alkyl equivalent, as the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.
-
Fluorine substitution on the phenyl ring further reduces the basicity. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available for protonation. This effect is strongest when fluorine is in the ortho or para position.
Predicted pKa Trends:
| Compound | Predicted pKa (Conjugate Acid) | Rationale for Basicity |
| 5-Phenyl-5-azaspiro[2.4]heptane | Lower than alkylated amine | N-arylation delocalizes the nitrogen lone pair, reducing basicity. |
| 5-(4-Fluorophenyl)-5-azaspiro[2.4]heptane | Lowest | Strong inductive withdrawal from the para position significantly reduces electron density on the nitrogen. |
| 5-(3-Fluorophenyl)-5-azaspiro[2.4]heptane | Intermediate | Inductive effect is weaker from the meta position compared to para. |
| 5-(2-Fluorophenyl)-5-azaspiro[2.4]heptane | Lower | Strong inductive effect from the ortho position, potentially with some steric hindrance to protonation. |
Note: These are qualitative predictions. The precise pKa must be determined experimentally.
Metabolic Stability
Why it Matters: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[1] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring higher or more frequent dosing. Conversely, a compound that is too stable may accumulate and cause toxicity.
Influence of the Scaffold:
-
The azaspiro[2.4]heptane core itself is composed of saturated C-H bonds and is generally expected to be relatively robust. Potential sites of metabolism could include the carbons alpha to the nitrogen.
-
The primary site of metabolism for many N-aryl compounds is the aromatic ring, typically via hydroxylation at electron-rich positions (e.g., the para position).[2]
-
Introducing fluorine at the para-position of the phenyl ring is a classic and highly effective strategy to block this common metabolic pathway.[8] By replacing the C-H bond with a much stronger C-F bond, oxidation at this site is prevented, often leading to a significant increase in the compound's metabolic half-life.[1][2]
Part 4: Experimental and Computational Workflow for Physicochemical Profiling
A systematic approach combining computational predictions with robust experimental validation is essential for efficient drug development. The following workflow outlines a best-practice model for characterizing novel fluorophenyl azaspiro[2.4]heptane derivatives.
Caption: Integrated workflow for physicochemical property assessment.
Detailed Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physicochemical properties of novel compounds. The choice of method is driven by the need for accuracy, throughput, and relevance to physiological conditions.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
-
Rationale: The shake-flask method is the gold-standard for logP/D determination due to its direct measurement of the partitioning phenomenon. It is chosen for its accuracy, though it is lower-throughput than chromatographic methods.
-
Methodology:
-
Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) at pH 7.4 and an organic phase of n-octanol, pre-saturating each with the other for at least 24 hours.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, add a known volume of the aqueous phase and an equal volume of the n-octanol phase. Add a small aliquot of the compound stock solution to achieve a final concentration of ~50-100 µM.
-
Equilibration: Cap the vial securely and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Protocol 2: Determination of pKa by Potentiometric Titration
-
Rationale: Potentiometric titration is a highly accurate method for determining pKa values. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the equilibrium constant.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the pH range.
-
Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature and purge the solution with an inert gas (e.g., argon) to exclude atmospheric CO₂.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (~2.0). Then, perform a forward titration by adding small, precise increments of a standardized base (e.g., 0.1 M KOH) until a high pH (~12.0) is reached. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software is used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation. For multiprotic compounds, multiple inflection points may be observed.
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Rationale: HLMs are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. This assay is a cost-effective, high-throughput screen to identify metabolically labile compounds early in discovery.
-
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor) in the buffer.
-
Thaw pooled HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
-
Conclusion
The fluorophenyl azaspiro[2.4]heptane scaffold is a promising platform for the design of novel therapeutics. By combining the structural rigidity and favorable 3D geometry of the spirocycle with the powerful modulating effects of fluorine, medicinal chemists have a versatile toolset to optimize key physicochemical properties. A deep understanding of how these two motifs influence lipophilicity, basicity, and metabolic stability is crucial for success. Strategic placement of fluorine can be used to enhance metabolic stability and fine-tune pKa and lipophilicity to achieve the delicate balance required for a successful drug candidate. The integrated workflow of computational prediction followed by robust experimental validation, as outlined in this guide, provides a clear and efficient path for advancing compounds from this chemical class toward the clinic.
References
-
PubChem. 5-Azaspiro(2.4)heptane. National Center for Biotechnology Information. [Link]
-
ChemSrc. 5-azaspiro[2.4]heptan-4-one. ChemSrc. [Link]
-
Merchant, K. et al. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
- Google Patents. CN103687489A - Processes for the preparation of 5-azaspiro[2.
-
PubChem. 5-Azaspiro[2.4]heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Molecules. [Link]
-
PubMed. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
- Google Patents. EP0550025A1 - Azaspiroheptanes and octanes and processes for their production.
-
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
MDPI. Novel 5-Aryl-[1][7][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. International Journal of Molecular Sciences. [Link]
-
R Discovery. ACS Medicinal Chemistry Letters Patent Highlights: A Look Back. ACS Medicinal Chemistry Letters. [Link]
-
Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]
-
bioRxiv. Medicinal chemistry lens on patent data in SureChEMBL. [Link]
-
ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]
Sources
- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. EP0550025A1 - Azaspiroheptanes and octanes and processes for their production - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
Literature review of 2-fluorophenyl substituted spirocycles
The 2-Fluorophenyl Spirocycle Motif: Structural Logic and Synthetic Access
Executive Summary
The integration of 2-fluorophenyl substituents onto spirocyclic scaffolds represents a high-value strategy in modern medicinal chemistry, addressing the "Escape from Flatland" mandate while solving specific metabolic liabilities. This guide analyzes the synergistic relationship between the rigid, three-dimensional spiro-core and the electronic/steric influence of the ortho-fluorine atom.
By replacing flat aromatic systems with spirocycles (increasing
Medicinal Chemistry Rationale
The 2-fluorophenyl spirocycle is not merely a structural curiosity; it is a functional design element used to tune physicochemical properties and biological half-life.
The Ortho-Fluorine Conformational Effect
Unlike hydrogen or larger halogens, the fluorine atom at the ortho position of a phenyl ring attached to a spiro-center induces a specific preferred conformation. This is governed by two forces:[1]
-
Dipole-Dipole Minimization: The C-F bond is highly polarized. In spirocycles containing heteroatoms (e.g., spiro-ethers or spiro-amines), the phenyl ring rotates to minimize dipole repulsion between the fluorine and the spiro-ring lone pairs.
-
Planarity Disruption: While less sterically demanding than a methyl group, the 2-fluoro substituent forces the phenyl ring out of coplanarity with adjacent carbonyls or pi-systems, often locking the molecule into a bioactive "twisted" conformation that fits hydrophobic pockets better than flat analogs.
Metabolic Blocking (The "Metabolic Shield")
Aromatic rings are prone to oxidation by CYP450 enzymes, particularly at the electron-rich ortho and para positions.
-
Problem: An unsubstituted phenyl ring on a spiro-scaffold is a "soft spot," leading to rapid hydroxylation, glucuronidation, and clearance.
-
Solution: Substitution with fluorine at the 2-position (ortho) blocks this metabolic attack. The C-F bond is metabolically inert to standard oxidative enzymatic cleavage. This extends the half-life (
) and improves oral bioavailability without significantly increasing lipophilicity (LogP) compared to a methyl group.
Table 1: Physicochemical Impact of 2-Fluorophenyl Substitution
| Property | Unsubstituted Phenyl | 2-Fluorophenyl Analog | Impact on Drug Design |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric penalty; fits most binding pockets. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Slightly larger; can induce beneficial twist. |
| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Strong electron withdrawal; lowers pKa of nearby amines. |
| Metabolic Stability | Low (Ortho-hydroxylation) | High (Blocked) | Extends |
| Lipophilicity ( | Reference | +0.1 to +0.2 | Negligible increase compared to Cl or Me. |
Mechanism of Action: Metabolic Stabilization
The following diagram illustrates how the 2-fluorophenyl group diverts the metabolic fate of a spirocyclic drug candidate, preventing the formation of rapid-clearance metabolites.
Figure 1: Comparative metabolic fate of unsubstituted vs. 2-fluorophenyl substituted spirocycles. The fluorine atom effectively blocks the catalytic site of CYP450 enzymes.
Synthetic Methodologies
Constructing the quaternary spiro-center with an attached aryl group requires robust synthetic methods. Two primary approaches are recommended: the Pd-Catalyzed Cascade (for spiro-oxindoles/indenes) and the Acid-Mediated Cyclization (for spiro-ethers).
Protocol A: Palladium-Catalyzed Cascade Spirocyclization
This method is ideal for synthesizing spiro[indenyl-2-oxindoles], a scaffold found in potent anticancer agents. It utilizes a "Domino Heck/C-H Activation" sequence.[2]
-
Target: 2-Fluorophenyl-spiro[indene-1,3'-indolin]-2'-one
-
Precursors: 2-Bromo-N-methyl-N-phenylbenzamide (with 2-F substitution on the phenyl ring) and a cyclic alkene.
Step-by-Step Protocol:
-
Preparation: In a glovebox, charge a pressure tube with the 2-bromo-arylamide substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and Triphenylphosphine (PPh₃, 10 mol%).
-
Solvent/Base: Add anhydrous Toluene (0.1 M concentration) and Silver Carbonate (Ag₂CO₃, 2.0 equiv). The silver salt acts as a halide scavenger and oxidant to facilitate C-H activation.
-
Reaction: Seal the tube and heat to 110°C for 12–16 hours.
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Carbopalladation: The alkene inserts, forming a
-alkyl-Pd intermediate. -
C-H Activation: The Pd center activates the ortho-C-H bond of the pendant phenyl ring (facilitated by the 2-F directing effect if positioned correctly, or simply by proximity).
-
Reductive Elimination: Formation of the C-C bond closes the spiro-ring.
-
-
Workup: Cool to room temperature, filter through a celite pad (eluting with EtOAc), and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Lithiation-Alkylation Strategy
For spiro-piperidines (e.g., NK1 antagonist scaffolds), a nucleophilic approach is often preferred.
-
Lithiation: Treat 1-bromo-2-fluorobenzene with
-BuLi in THF at -78°C to generate the 2-fluorophenyl lithium species. -
Addition: Cannulate the lithium reagent slowly into a solution of N-Boc-4-piperidone (or equivalent spiro-ketone) at -78°C.
-
Cyclization (Optional): If a spiro-ether is desired (e.g., spiro[isobenzofuran]), the resulting tertiary alcohol can be cyclized with an adjacent electrophile (like a benzyl bromide arm) using NaH/DMF.
Case Study: Spiro[isobenzofuran-1,4'-piperidine] Agonists
Context: This scaffold is prominent in the development of Melanocortin Subtype-4 Receptor (MC4R) agonists for obesity treatment and Sigma receptor ligands.
Structural Analysis:
-
Core: The spiro-isobenzofuran core provides a rigid "T-shaped" geometry.
-
Substitution: When the phenyl ring of the isobenzofuran is substituted with fluorine (specifically at the 2-position relative to the ether oxygen), the potency often increases.
-
Data Insight: In MC4R agonists, analogs containing the 2-fluorophenyl moiety demonstrated a 5-fold increase in selectivity over MC3R compared to the unsubstituted phenyl analogs. The fluorine atom likely engages in a specific electrostatic interaction with a residue in the transmembrane binding pocket (e.g., a Histidine or Serine), locking the ligand in the active conformation.
Visualizing the Synthetic Pathway (Pd-Catalysis):
Figure 2: Catalytic cycle for the construction of spiroindenes via Palladium-catalyzed cascade.
References
-
Spirocyclic Motifs in Drug Discovery
- Metabolic Stability of Fluorinated Aromatics Title: A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Source: BenchChem Technical Guides.
-
Synthesis of Spirooxindoles
-
MC4R Agonist Case Study
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in drug discovery: Role, design and case studies.
- Source: Pharmacy & Pharmacology Intern
-
URL:[Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The transition from flat, aromatic drug candidates to three-dimensional spirocyclic scaffolds is a cornerstone of modern lead optimization. 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane combines a rigid spiro[2.4]heptane core with a lipophilic, metabolically blocked fluorophenyl moiety.[1]
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane | Systematic numbering assigns the spiro carbon as C3.[1] |
| Molecular Formula | C₁₂H₁₄FN | Calculated based on neutral free base. |
| Molecular Weight | 191.25 g/mol | Monoisotopic Mass: 191.111 Da |
| Core Scaffold | 5-Azaspiro[2.4]heptane | CAS [185-50-2] (Core unsubstituted) |
| ClogP | ~2.3 - 2.8 | Estimated; dependent on protonation state of N5. |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 1 | Nitrogen atom.[2][3][4] |
| Stereochemistry | Chiral at C7 | Exists as (7R) and (7S) enantiomers. |
Structural Topology
The molecule features a spiro-junction at C3, connecting a cyclopropane ring (Strain energy ~27 kcal/mol) to a pyrrolidine ring. The 2-fluorophenyl substituent at C7 introduces steric bulk and electronic modulation, protecting the ring from oxidative metabolism while locking the aryl group in a specific vector relative to the amine.[1]
Retrosynthetic Analysis & Synthetic Methodology
Designing a robust route to 7-aryl-5-azaspiro[2.4]heptanes requires overcoming the steric congestion at the spiro center.[1] The most authoritative approach involves constructing the spiro-ring first, followed by functionalization at C7, or using a cyclopropane building block that pre-installs the spiro geometry.[1]
Strategic Pathway (Graphviz Visualization)
The following diagram illustrates the logical disconnection approach, moving from the target molecule back to commercially available precursors.
Caption: Retrosynthetic logic flow from target molecule to cyclopropane starting materials.
Detailed Synthetic Protocol
This protocol describes the synthesis starting from the ketone intermediate (Precursor B in the diagram), which is the industry-standard "divergent point" for library generation.
Phase 1: Aryl Addition (Grignard Reaction)
Objective: Install the 2-fluorophenyl group at C7.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
-
Reagents: Dissolve 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-one (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to -78°C. Dropwise add 2-fluorophenylmagnesium bromide (1.5 eq, 1.0 M in THF) over 20 minutes.
-
Causality: Low temperature prevents enolization of the ketone and suppresses side reactions with the carbamate.
-
-
Workup: Stir for 2 hours, allowing to warm to 0°C. Quench with saturated NH₄Cl. Extract with EtOAc.[5]
-
Result: Tertiary alcohol intermediate.
Phase 2: Deoxygenation (Ionic Hydrogenation)
Objective: Remove the hydroxyl group to yield the saturated 7-aryl scaffold.
-
Reaction: Dissolve the crude alcohol in DCM. Add Triethylsilane (Et₃SiH) (3.0 eq) followed by Trifluoroacetic acid (TFA) (5.0 eq) at 0°C.
-
Mechanism: TFA generates the carbocation at C7 (stabilized by the phenyl ring), which is immediately trapped by the hydride donor (Et₃SiH).
-
Note: This step simultaneously removes the Boc protecting group if reaction time is prolonged, but controlled conditions allow stepwise deprotection.
-
-
Validation: Monitor by LC-MS for the disappearance of the alcohol (M+18 mass) and appearance of the reduced product.
Phase 3: Isolation & Salt Formation
-
Free Base: Basify aqueous layer with NaHCO₃, extract with DCM.
-
Salt Formation: Treat the etheral solution of the free amine with 4M HCl in dioxane to precipitate 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane hydrochloride .
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
NMR Signature
The ¹H NMR spectrum provides definitive proof of the spiro-fusion:
-
Cyclopropane Region (0.4 – 1.0 ppm): Look for four distinct multiplets (4H) corresponding to the cyclopropane methylene protons. Their high-field shift is diagnostic of the strained ring.[1]
-
Aryl Region (6.9 – 7.5 ppm): Characteristic splitting pattern for 2-substituted fluorine (multiplets due to H-F coupling).
-
C7 Methine (3.0 – 3.5 ppm): A triplet or doublet of doublets indicating the proton at the chiral center.
Quality Control Table
| Test | Acceptance Criteria | Method |
| Purity | >95% (AUC) | HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid) |
| Identity | [M+H]⁺ = 192.12 ± 0.1 | High-Res Mass Spectrometry (ESI+) |
| Fluorine Count | Single peak ~ -110 to -120 ppm | ¹⁹F NMR (decoupled) |
Medicinal Chemistry Applications
The 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane scaffold is utilized to improve the "drug-likeness" of clinical candidates.[1]
Vector Analysis
Unlike a flat phenyl-pyrrolidine, the spiro[2.4] system forces the nitrogen lone pair and the C7-substituent into specific vectors.[1] This is critical for:
-
GPCR Antagonists: Mimicking the turn geometry of peptide ligands.
-
Kinase Inhibitors: Accessing hydrophobic back-pockets without incurring a molecular weight penalty.
Metabolic Stability Workflow
The following DOT diagram illustrates why this scaffold is chosen over standard pyrrolidines.
Caption: Comparison of metabolic susceptibility between standard pyrrolidines and spiro-scaffolds.[1]
The quaternary spiro-carbon (C3) removes two metabolically labile hydrogen atoms, significantly reducing the rate of oxidative clearance by Cytochrome P450 enzymes.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Discusses the impact of spirocycles on potency and selectivity.
-
5-Azaspiro[2.4]heptane PubChem Entry. National Library of Medicine. (Accessed 2026).[6] Provides core scaffold data and physical properties.[7][8][9][10][5]
-
Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane. Journal of Organic Chemistry. (2011). Details the enantioselective synthesis of 7-substituted spiro[2.4]heptanes.
-
Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich Technical Review. Highlights the use of spiro[2.4]heptanes in fragment-based drug discovery.[11]
Sources
- 1. CAS 1499193-67-7: 5-Azaspiro[2.4]heptane, 6-[5-[7-[2-(1R,3… [cymitquimica.com]
- 2. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C19H18ClF2N3O3 | CID 9822794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Aza-spiro[2.4]heptane hydrochloride 97% | CAS: 3659-21-0 | AChemBlock [achemblock.com]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-AZASPIRO[2.4]HEPTANE | 185-50-2 [sigmaaldrich.com]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
Methodological & Application
Reagents for cyclopropanation in 5-azaspiro[2.4]heptane synthesis
Application Note: Reagents for Cyclopropanation in 5-Azaspiro[2.4]heptane Synthesis
Part 1: Executive Summary & Strategic Analysis
The 5-azaspiro[2.4]heptane scaffold is a critical structural motif in modern medicinal chemistry, serving as a rigidified "proline surrogate." Its most prominent application is in the synthesis of Ledipasvir (a Hepatitis C NS5A inhibitor), where the spiro-cyclopropane ring restricts conformational freedom, enhancing binding affinity and metabolic stability.
For process chemists and researchers, the synthesis hinges on the cyclopropanation step . The choice of reagent dictates not only the yield but, more importantly, the diastereoselectivity (facial selectivity) and safety profile of the reaction.
Reagent Selection Matrix: Comparative Analysis
| Feature | Simmons-Smith (Zn-Carbenoid) | Kulinkovich-de Meijere (Ti-Mediated) | Transition Metal Catalysis (Rh/Cu) |
| Primary Reagents | Et₂Zn / CH₂I₂ (Furukawa mod.) | Ti(OiPr)₄ / EtMgBr | Diazoacetates / Rh₂(OAc)₄ |
| Substrate Class | Exocyclic Alkenes (e.g., 4-methylene-proline) | Lactams (e.g., pyroglutamates) | Exocyclic Alkenes |
| Diastereocontrol | High (Directed by 2-carboxylate/N-Boc) | Moderate to High (Substrate dependent) | Variable (Ligand dependent) |
| Safety Profile | High Risk (Pyrophoric Et₂Zn, delayed exotherm) | Moderate (Grignard handling) | High (Diazo explosion hazard) |
| Scalability | Excellent (with flow chemistry or strict temp control) | Good (Batch mode) | Limited (Diazo handling) |
| Key Application | Ledipasvir Intermediate (Preferred) | De novo spiro-lactam construction | Academic/Small scale |
Part 2: Detailed Experimental Protocols
Protocol A: Diastereoselective Simmons-Smith Cyclopropanation
The Industry Standard for Ledipasvir Intermediates
Objective: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester from N-Boc-4-methylene-L-proline methyl ester.
Mechanism & Rationale: This protocol utilizes the Furukawa modification (Et₂Zn + CH₂I₂).[1] Unlike the traditional Zn-Cu couple, diethylzinc allows for homogeneous reaction conditions. The reaction proceeds via a concerted "butterfly-type" transition state. Crucially, the carbamate (Boc) and carboxylate groups at the 2-position coordinate with the Zinc center, directing the methylene delivery to the syn face relative to the directing group, establishing the specific stereochemistry required for biological activity.
Safety Critical:
-
Diethylzinc (Et₂Zn) is pyrophoric.[2] It ignites immediately on contact with air. All transfers must use cannula techniques or gas-tight syringes under positive Nitrogen/Argon pressure.
-
Diiodomethane (CH₂I₂) is light-sensitive and toxic.
Materials:
-
Substrate: N-Boc-4-methylene-L-proline methyl ester (1.0 equiv)
-
Reagent A: Diethylzinc (1.0 M in hexanes, 2.5 equiv)
-
Reagent B: Diiodomethane (2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel. Flush with Argon for 15 mins.
-
Substrate Solubilization: Dissolve the alkene substrate (10 mmol) in anhydrous Toluene (50 mL, 0.2 M). Cool the solution to -15°C .
-
Carbenoid Generation (In-Situ):
-
Add Diethylzinc (25 mL, 25 mmol) dropwise via cannula. Maintain internal temp < -5°C.
-
Add Diiodomethane (2.0 mL, 25 mmol) dropwise over 30 minutes.
-
Note: A white precipitate (ZnI₂) may form. This is normal.
-
-
Reaction: Allow the mixture to warm slowly to 0°C over 1 hour, then to Room Temperature (20-25°C) . Stir for 12–18 hours.
-
Monitoring: Check by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS. The alkene spot should disappear.
-
-
Quench (Exotherm Control):
-
Cool the mixture back to 0°C .
-
SLOWLY add saturated NH₄Cl (50 mL). Caution: Vigorous gas evolution (ethane) and foaming will occur.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Kulinkovich-de Meijere Spirocyclization
The "Lactam-to-Amine" Direct Route
Objective: Conversion of an N-protected lactam (e.g., N-Benzyl-2-pyrrolidinone) directly into the spiro-cyclopropyl amine.
Mechanism: This reaction generates a titanacyclopropane species in situ from the Grignard reagent and Ti(IV).[5] This species acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[6]
Materials:
-
Substrate: N-Benzyl-2-pyrrolidinone (1.0 equiv)
-
Catalyst/Reagent: Ti(OiPr)₄ (1.0 equiv) Note: Can be catalytic (10-20%) if MeTi(OiPr)3 is used, but stoichiometric is more robust for beginners.
-
Grignard: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Dry flask under Argon.
-
Addition: Dissolve Lactam (10 mmol) and Ti(OiPr)₄ (10 mmol) in THF (40 mL).
-
Grignard Addition: Cool to 10-15°C (water bath). Add EtMgBr (22 mmol) dropwise via syringe pump over 1 hour.
-
Color Change: Solution will turn from yellow to dark brown/black.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Quench: Cool to 0°C. Add water (5 mL) carefully, followed by 10% aq. NaOH to precipitate Titanium salts.
-
Filtration: Filter the heterogeneous mixture through a Celite pad to remove Titanium oxides.
-
Extraction: Extract filtrate with Ether/DCM.
Part 3: Critical Visualization
Diagram 1: Decision Logic for Reagent Selection
Use this workflow to determine the optimal path based on your starting material.
Caption: Decision tree for selecting cyclopropanation reagents based on precursor availability.
Diagram 2: Stereochemical Control in Simmons-Smith Reaction
Mechanism showing the directing effect essential for Ledipasvir synthesis.
Caption: The Zinc center coordinates with the carbamate/ester oxygen, delivering the methylene group to the same face (syn-addition).
Part 4: References
-
Scott, R. W., et al. (2014). "Development of a Scalable Synthesis of the Hepatitis C Virus NS5A Inhibitor Ledipasvir." Organic Process Research & Development, 18(12), 1763–1770. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 24(1), 53-58. [Link]
-
Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][7][8][9] Organic Reactions, 58, 1–415. [Link]
-
Gilead Sciences, Inc. (2013). "Patent WO2013184702A1: Synthesis of Ledipasvir." World Intellectual Property Organization.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. Simmons-Smith_reaction [chemeurope.com]
Application Notes & Protocols for the Incorporation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane into Peptides
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and materials science.[1] These novel building blocks introduce unique conformational constraints, enhance metabolic stability, and provide new vectors for molecular interactions.[2][3] This guide provides a comprehensive framework and detailed protocols for the incorporation of the sterically demanding, spirocyclic moiety, 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, into peptide sequences. As this specific compound is not a standard amino acid, we first address the requisite synthetic modifications to prepare a derivative suitable for solid-phase peptide synthesis (SPPS). Subsequently, we present optimized protocols to overcome the significant steric challenges inherent in coupling such a bulky residue.
Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetics
Peptides are crucial signaling molecules in biology, but their therapeutic potential is often limited by poor metabolic stability and lack of oral bioavailability. The introduction of conformationally constrained nnAAs, such as spirocyclic systems, is a proven strategy to address these limitations.[2][4] The rigid spiro[2.4]heptane framework of the title compound offers a unique three-dimensional structure that can induce specific secondary structures, like turns, in a peptide chain.[5][6] The 2-fluorophenyl substituent further provides a vector for potential π-π stacking or other specific interactions with biological targets. This guide is intended for researchers aiming to leverage these properties by providing a technical roadmap for the chemical synthesis of peptides containing this novel scaffold.
Preparing the Building Block: Functionalization for Peptide Synthesis
The target compound, 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, in its native form, is a secondary amine and lacks a carboxylic acid group, making it incompatible with standard peptide synthesis protocols.[7] It must first be converted into a protected amino acid derivative. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach; therefore, the goal is to synthesize an Fmoc-protected version of the spirocyclic core with a carboxylic acid handle.[8][9]
Conceptual Synthetic Pathway
While a specific, published synthesis for the direct precursor was not identified, a plausible synthetic strategy involves two key modifications:
-
Introduction of a Carboxyl Group: This can be achieved by N-alkylation of the secondary amine with a reagent containing a protected carboxylic acid, such as ethyl bromoacetate, followed by hydrolysis.
-
N-Terminal Protection: The resulting secondary amine, now part of an amino acid structure, must be protected with an Fmoc group to allow for controlled, stepwise addition during SPPS.[9]
The resulting building block would be N-Fmoc-N-[(2-fluorophenyl)methyl]-5-azaspiro[2.4]heptane-7-carboxylic acid . The precise stereochemistry would need to be controlled during the synthesis or resolved via chiral chromatography.
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution (5 mL) to the resin. Agitate for 3 minutes. Drain.
-
Repeat the piperidine treatment for 10 minutes. Drain.
-
Causality: The first short treatment helps to quickly solvate the resin and begin the deprotection, while the second, longer treatment ensures complete removal of the Fmoc group.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Causality: Residual piperidine is basic and will neutralize the incoming activated amino acid, preventing the coupling reaction.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-spirocyclic amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in anhydrous DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 eq.).
-
Agitate for 1-5 minutes.
-
Causality: Pre-activation ensures the highly reactive OAt-ester is formed before being introduced to the resin, maximizing coupling efficiency upon addition. [10]
-
-
Coupling Reaction:
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).
-
A small sample of resin can be taken for a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, which would indicate an incomplete reaction.
-
Protocol 2: Overcoming Incomplete Coupling (Double Coupling)
If the coupling is found to be incomplete after the first attempt, a second coupling is the most straightforward remedy.
-
After the post-coupling wash (Step 5 from Protocol 1), do not proceed to the next deprotection step.
-
Repeat the amino acid activation (Step 3) and coupling reaction (Step 4) with a fresh solution of activated amino acid.
-
Causality: This applies Le Châtelier's principle by re-introducing a high concentration of activated amino acid and coupling reagents to drive the reaction to completion. [10] Protocol 3: Peptide Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and the acid-labile side-chain protecting groups must be removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS)
-
Cold diethyl ether (-20°C)
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin). [8]3. Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. [8]4. Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. [8]6. Centrifuge to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Characterization and Analysis
Successful incorporation of the novel amino acid must be confirmed analytically.
-
High-Performance Liquid Chromatography (HPLC): Used to purify the crude peptide and assess its purity. A significant shift in retention time compared to a similar peptide without the spirocyclic residue is expected.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final peptide. The observed mass should match the calculated mass, confirming the successful addition of the 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane derivative.
Conclusion
The incorporation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane into peptides, while challenging, is a feasible objective for creating novel peptidomimetics with unique structural and functional properties. The key to success lies in the initial synthesis of a properly functionalized and protected building block, followed by the judicious application of powerful coupling reagents and optimized SPPS protocols designed to overcome significant steric hindrance. The methods detailed in this guide provide a robust starting point for researchers to explore the potential of this and other complex spirocyclic scaffolds in peptide science.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Albericio, F., & Carpino, L. A. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Poreba, M., & Drag, M. (2014, October 8). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Neuland Labs. (2025, May 16).
- Poreba, M., & Drag, M. (2014, October 8). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Kueh, J. T. B., et al. (2013, March 18). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry.
- Scilit. Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis.
- Drug Target Review. (2026, February 20).
- Kohnke, P. L., & Zhang, L. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- University of California, Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
- Current Protocols in Protein Science. Introduction to Peptide Synthesis.
- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
- Enamine. (2024, December 4).
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- AIR Unimi.
- Bachem. Introduction to Peptide Synthesis Methods.
- ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Bláha, I., et al. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
- SpiroChem. (2025, June 12).
- Sun, X., et al. (2011, April 15). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)
- ChemScene. 2227205-26-5 | 7-Fluoro-5-azaspiro[2.4]Heptane hydrochloride.
- Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- Hanessian, S., et al. Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society.
- Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids.
- ChemScene. 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Sitafloxacin Impuruity).
- Google Patents. CN103687489A - Processes for the preparation of 5-azaspiro[2.
- Google Patents. US8927739B2 - Processes for the preparation of 5-azaspiro[2.
- Wiley-VCH. 12.
- Heterocycles. (2022, April 26). synthesis of 1-azaspiro[4.
- J&K Scientific. (2026, January 12). Precision Peptide Synthesis: Full-Line Reagents for R&D to Production.
- Google Patents.
- MedchemExpress.com. Reagents for Peptide Synthesis.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids [spirochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis | Scilit [scilit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Selection for 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
[1][2][3][4]
Executive Summary
This guide provides a technical framework for the solvent selection of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane .[1][2][3] As a secondary amine fused to a strained spiro-cycle and substituted with a lipophilic fluorophenyl group, this molecule presents unique solubility challenges.[1][2] It exhibits the dual characteristics of a lipophilic base: high solubility in non-polar/chlorinated organics and pH-dependent solubility in aqueous media.[1][2][3]
This protocol is designed for researchers optimizing conditions for synthesis workup, recrystallization, and biological assay formulation .[3]
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, we must first understand the molecular interaction forces at play.[3]
Structural Breakdown[1][2][4]
-
Core Scaffold (5-azaspiro[2.4]heptane): Contains a secondary amine (pyrrolidine-like).[1][2][3] This acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2] It is the primary site of basicity (
).[1][2] -
Substituent (2-Fluorophenyl): A lipophilic, electron-withdrawing aromatic group.[1][2][3] The fluorine atom increases lipophilicity (
) and reduces the basicity of the amine slightly via inductive effects compared to a non-fluorinated phenyl.[2][3] -
Spiro-Junction: The cyclopropane ring introduces significant ring strain and rigidity, reducing the entropic penalty of solvation but potentially increasing sensitivity to strong Lewis acids.[2][3]
Predicted Solubility Profile
Based on the "General Solubility Equation" (GSE) and functional group analysis:
| Solvent Class | Predicted Solubility | Mechanism of Action |
| Chlorinated (DCM, Chloroform) | Excellent | Dipole-dipole interactions; excellent solvation of the lipophilic phenyl/fluoro domain.[1][2][3] |
| Alcohols (MeOH, EtOH) | Good | H-bonding with the amine; capable of solvating the polar core.[2][3] |
| Polar Aprotic (DMSO, DMF) | High | Strong dipole interactions; ideal for stock solutions.[2][3] |
| Hydrocarbons (Heptane, Hexane) | Poor to Moderate | The polar amine core resists dissolution in purely non-polar media unless heated.[2][3] |
| Water (Neutral pH) | Very Poor | The hydrophobic fluorophenyl group dominates.[2][3] |
| Water (Acidic pH < 4) | High | Protonation of the amine ( |
Solvent Selection Strategy
Tier 1: Synthesis & Extraction (High Throughput)
For reaction workups and liquid-liquid extraction, Dichloromethane (DCM) is the gold standard for this compound.[1][2][3]
-
Why: It dissolves the free base instantly due to the fluorophenyl group's affinity for chlorinated media, while being immiscible with basic aqueous washes used to remove salts.[2][3]
-
Alternative: Ethyl Acetate (EtOAc) is a greener alternative but may require larger volumes due to slightly lower solubility of the rigid spiro-core.[1][2][3]
Tier 2: Purification & Crystallization[1][2][3][4]
-
Protocol: Dissolve the compound in minimal hot IPA. Slowly add Heptane until turbidity persists. Cool to 4°C. The rigid spiro structure often crystallizes well from alcohol/alkane mixtures.[3]
Tier 3: Biological Assay Formulation
-
Concentration: Prepare a 10 mM or 20 mM stock.
-
Dilution: Dilute into aqueous buffer (PBS). Note: Ensure the final concentration is below the precipitation limit (typically < 100 µM for this lipophilicity).[2][3]
-
Salt Formation: If higher aqueous solubility is required (> 1 mg/mL), convert the free base to the Hydrochloride (HCl) or Tartrate salt.[2][3]
Experimental Protocol: Gravimetric Solubility Determination
Objective: To empirically determine the saturation solubility (
Materials
-
Compound: 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (solid).[1][2][3]
-
Solvents: HPLC grade (Methanol, DCM, DMSO, Water, pH 7.4 Buffer).[1][2][3]
-
Equipment: Vortex mixer, Centrifuge, UV-Vis Spectrophotometer or HPLC.[1][2][3]
Step-by-Step Methodology
-
Preparation: Weigh approx. 5 mg of compound into five separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the test solvent to each tube (Target start conc: 50 mg/mL).
-
Agitation: Vortex for 60 seconds.
-
Observation: If fully dissolved, the solubility is > 50 mg/mL.[3] Stop.
-
If undissolved: Add solvent in 100 µL increments, vortexing between additions, until dissolution or 1 mL total volume is reached.
-
-
Equilibration: For precise
, shake samples for 24 hours at 25°C. -
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Quantification:
Visualizations
Diagram 1: Solubility Screening Decision Tree
This logic flow guides the researcher through the solvent selection process based on the intended application.[3]
Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.[1][2][3]
Diagram 2: Chemical Interaction Map
Understanding why specific solvents work for this molecule.[2][3]
Caption: Interaction map detailing how functional groups drive solubility in different media. Green nodes indicate high solubility; Grey nodes indicate poor solubility.[2][3]
Health, Safety, and Stability (HSE)[1][2][3][4]
-
Fluorine Handling: While the C-F bond is stable, fluorinated aromatics can be lipophilic skin penetrants.[2][3] Always wear nitrile gloves.[2]
-
Amine Reactivity: Avoid using Acetone or MEK (Methyl Ethyl Ketone) as solvents for long-term storage.[1][2][3] Secondary amines can react with ketones to form enamines or iminium species (Schiff base formation) over time.[2][3]
-
Chlorinated Solvents: If using DCM, work in a fume hood due to volatility and inhalation toxicity.[2][3]
References
-
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
-
Meanwell, N. A. (2018).[2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link[1][2][3]
-
National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for 5-azaspiro[2.4]heptane. Retrieved from [1][2][3]
-
Wermuth, C. G. (2008).[2][3] The Practice of Medicinal Chemistry. Academic Press.[2][3] (Chapter on Salt Selection and Solubility).
Sources
- 1. CAS 1499193-67-7: 5-Azaspiro[2.4]heptane, 6-[5-[7-[2-(1R,3… [cymitquimica.com]
- 2. 7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C19H18ClF2N3O3 | CID 9822794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility in Fluorophenyl Spiro Compounds
Introduction: The "Spiro Paradox"
You are likely reading this because your promising fluorophenyl spiro compound—designed to escape "flatland" and improve metabolic stability—is failing to dissolve in assay media or precipitating immediately upon dilution.
This is a known physicochemical feature, not necessarily a synthesis failure.
Spirocyclic scaffolds are prized in medicinal chemistry for their high fraction of sp3 carbons (
-
Rigidity (The Spiro Core): The spiro-fusion locks the molecule into a rigid conformation, significantly increasing crystal lattice energy (high melting point).
-
Lipophilicity (The Fluorine): While fluorine modulates pKa and blocks metabolic soft spots, it is highly hydrophobic.[2] A single fluorine substitution can increase LogP by ~0.3–0.5 units [2].[2]
The Result: Your compound behaves as "Brick Dust" —it has high crystallinity (hard to break the solid lattice) and low aqueous solubility (hard to hydrate).
Module 1: Diagnosis & Initial Solubilization
User Question: "My compound won't dissolve in 100% DMSO even after vortexing. Is it impure?"
Technical Insight: Likely not impure. You are fighting Crystal Lattice Energy . DMSO is a polar aprotic solvent; it is excellent for solvating polar groups but struggles to break apart highly stable, pi-stacked fluorinated crystal lattices without energy input.
Troubleshooting Protocol: The "Energy Ramp"
Do not simply add more DMSO. This dilutes your stock concentration unnecessarily.
-
Visual Inspection: Hold the vial against a light. Are there floating particulates (undissolved solid) or is it a cloudy suspension (micro-precipitation)?
-
Thermal Cycle:
-
Heat the sealed vial to 40°C (water bath or block) for 10 minutes.
-
Sonicate in a bath sonicator (35–40 kHz) for 5 minutes while warm.
-
Why? Heat disrupts the crystal lattice; sonication breaks apart aggregates.
-
-
The "Solvent Spike" (Last Resort):
-
If the compound is stubborn, add 5-10% (v/v) water to the DMSO.
-
Counter-intuitive? No. For some fluorinated spiro salts, trace water helps ionize the compound, breaking the lattice. Note: Only use this if you are not using moisture-sensitive chemistry.
-
Diagnostic Logic Flow
Figure 1: Decision matrix for initial solubilization of high-lattice-energy compounds.
Module 2: The "Crash-Out" (Aqueous Dilution)
User Question: "My stock is clear in DMSO, but when I dilute it into media/buffer, it turns milky white immediately."
Technical Insight: This is the classic Kinetic vs. Thermodynamic Solubility trap.
-
In DMSO: Your compound is solvated by DMSO molecules interacting with the fluorophenyl ring.
-
In Water: Water strips away the DMSO shell. Because the fluorophenyl spiro core is hydrophobic, the water molecules refuse to organize around it (the Hydrophobic Effect). The molecules aggregate to minimize surface area exposed to water, causing rapid precipitation [3].
Data: Solvent Tolerance for Fluorinated Spirocycles
| Solvent/Additive | Solubilizing Power | Biological Toxicity | Recommended Use |
| DMSO | High | Low (<0.5%) | Standard Stock |
| Ethanol | Moderate | Moderate | Co-solvent (evaporates) |
| PEG 400 | High | Low | Best for "Crash-Out" prevention |
| Tween 80 | High | Moderate | Surfactant for assays |
Protocol: The "Stepwise Dilution" Method
Never squirt concentrated DMSO stock directly into a large volume of cold buffer.
-
Prepare an Intermediate Dilution:
-
Dilute your 10mM DMSO stock 1:10 into PEG 400 or Propylene Glycol .
-
Result: A 1mM solution in 10% DMSO / 90% PEG.
-
-
Slow Addition:
Module 3: Advanced Formulation (Cyclodextrins)
User Question: "I need to dose this in animals (IV/PO) or run a high-concentration cellular assay. DMSO/PEG isn't working."
Technical Insight: For fluorophenyl spiro compounds, Cyclodextrins (CDs) are the gold standard.
-
Mechanism: The fluorophenyl ring fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
-
Specific Recommendation: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) or HP-β-CD . Standard
-CD has low aqueous solubility and is nephrotoxic; avoid it for parenteral use [5].
Protocol: SBE-β-CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.
-
Compound Addition:
-
Weigh your solid compound.[5]
-
Add the 20% CD vehicle.
-
-
The "Goldilocks" Mixing:
-
Do NOT heat above 60°C (degradation risk).
-
Shake or stir at room temperature for 4–24 hours.
-
Tip: If the solution remains cloudy, adjust pH. If your spiro compound has a basic amine (common in spiro-piperidines), add 1-2 equivalents of HCl or Tartaric Acid to form an in situ salt, which complexes much faster [6].
-
Formulation Mechanism Visualization
Figure 2: Encapsulation of the hydrophobic fluorophenyl core by cyclodextrin.
FAQ: Specific Interactions
Q: Does the position of the fluorine atom matter? A: Yes. Fluorine at the para-position of a phenyl ring generally increases lipophilicity (and decreases solubility) more than ortho-substitution. However, ortho-fluorine can induce conformational changes (locking the ring rotation) which might further increase lattice energy [2].
Q: Can I use lipids? A: If your compound is a "Grease Ball" (LogP > 5, low melting point), yes. Use corn oil or Labrasol. If it is "Brick Dust" (High melting point, low solubility), lipids will fail because the compound won't dissolve in the lipid either. Stick to Cyclodextrins or nanosuspensions for Brick Dust [4].
References
-
Zheng, W., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[1][3][6] Expert Opinion on Drug Discovery, 11(9), 831–840. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption.[7] European Journal of Pharmaceutical Sciences, 57, 173-199. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
European Medicines Agency. (2017). Background review for the excipient cyclodextrins. Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, a novel azaspirocyclic compound with potential applications in medicinal chemistry and drug development. Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification, structural elucidation, and metabolic profiling.
In the absence of direct experimental data for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally related compounds to provide a robust predictive analysis. We will explore the fragmentation patterns under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), to offer a comprehensive view for researchers.
The Significance of Fragmentation Analysis
Mass spectrometry is a cornerstone of modern analytical chemistry, providing crucial information about a molecule's mass and structure.[1] The fragmentation pattern, or the collection of fragment ions produced from a precursor ion, serves as a molecular fingerprint. For novel compounds like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, predicting these patterns is essential for:
-
Structural Confirmation: Verifying the synthesized structure by matching observed fragments with predicted ones.
-
Isomer Differentiation: Distinguishing between isomers that may have the same molecular weight but different structural arrangements.
-
Metabolite Identification: Identifying metabolic products by recognizing core structural fragments.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this scaffold.
Experimental Design: A Dual-Pronged Approach
To gain a comprehensive understanding of the fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, we propose a dual-methodology approach utilizing both a hard and a soft ionization technique.
Methodology 1: Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS)
Electron Ionization (EI) is a high-energy, "hard" ionization technique that induces extensive fragmentation.[2][3] This provides detailed structural information, as the molecule breaks apart at its weakest bonds.[4]
Experimental Protocol:
-
Sample Introduction: The analyte is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity and thermal vaporization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo extensive fragmentation, breaking into smaller charged fragments and neutral radicals.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their mass-to-charge ratio (m/z).
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation.[6][7] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).
Experimental Protocol:
-
Sample Introduction: The analyte is introduced via a liquid chromatograph (LC) system.
-
Ionization: The LC eluent is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.[8] Solvent evaporation leads to the formation of gas-phase protonated molecules [M+H]+.
-
First Stage of Mass Analysis (MS1): The protonated molecule is isolated in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The isolated [M+H]+ ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules impart energy, causing the ion to fragment.
-
Second Stage of Mass Analysis (MS2): The resulting fragment ions are passed into a second mass analyzer for detection.
Predicted Fragmentation Pathways
The structure of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane presents several key features that will dictate its fragmentation: the azaspiro core, the cyclopropane ring, and the 2-fluorophenyl substituent.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we anticipate fragmentation to be initiated by the loss of an electron from the nitrogen lone pair, which is a common ionization site.[4] The resulting molecular ion (m/z 191) will then undergo a series of characteristic cleavages.
Caption: Predicted EI fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane.
Key Predicted EI Fragments:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines.[9] This would lead to the loss of a C3H5 radical from the spirocyclic system, resulting in a stable ion at m/z 150 .
-
Cyclopropane Ring Opening: The strained cyclopropane ring is susceptible to opening, followed by the loss of ethylene (C2H4), a common fragmentation for cyclopropyl-containing compounds, yielding an ion at m/z 163 .[10]
-
Fluorophenyl Group Fragmentation: The fluorophenyl group can also direct fragmentation. Cleavage of the bond connecting the phenyl ring to the azaspiro moiety can lead to the formation of a fluorophenyl-containing fragment. A rearrangement following the loss of the C3H5 radical could produce the ion [C7H6FN]+ at m/z 123 . Subsequent loss of HCN from this ion could generate the fluorophenyl cation [C6H4F]+ at m/z 95 .
-
Loss of a Hydrogen Radical: The loss of a single hydrogen atom to form an [M-1]+ ion at m/z 190 is also a probable event.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the molecule will be protonated, likely on the nitrogen atom, to form the [M+H]+ ion at m/z 192. Fragmentation via CID will proceed from this even-electron species, favoring the loss of neutral molecules. The fragmentation of azaspiro compounds often involves cleavage of the rings.[11][12]
Caption: Predicted ESI-MS/MS fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane.
Key Predicted ESI-MS/MS Fragments:
-
Loss of Cyclopropane: A likely fragmentation pathway for the protonated molecule is the neutral loss of cyclopropane (C3H6, 42 Da) from the spiro moiety, leading to a fragment ion at m/z 150 .
-
Loss of Ethylene: Similar to the EI fragmentation, the loss of ethylene (C2H4, 28 Da) via a ring-opening mechanism is also plausible, resulting in an ion at m/z 164 .
-
Formation of the Iminium Ion: The fragment at m/z 150 could undergo further rearrangement to form a stable iminium ion containing the fluorophenyl group. This could then lead to the formation of the ion [C7H7FN]+ at m/z 124 .
-
Fluorophenyl Cation: Subsequent fragmentation of the m/z 124 ion could involve the loss of HCN, producing the protonated fluorobenzene ion [C6H5F]+ at m/z 96 .
Comparative Analysis: Understanding Structural Influences
To better understand the influence of the different structural motifs on the fragmentation pattern, we can compare the predicted fragmentation of our target molecule with that of two hypothetical analogues.
| Compound | Key Structural Difference | Predicted Unique Fragmentation |
| 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane | Fluorine substituent | Fragments containing fluorine (e.g., m/z 95, 96, 123, 124). |
| 7-Phenyl-5-azaspiro[2.4]heptane | No fluorine | Fragments will be 18 Da lighter than their fluorinated counterparts. The phenyl cation will be at m/z 77. |
| N-propyl-2-fluoroaniline | No spirocycle | Fragmentation will be dominated by cleavage of the propyl chain (loss of ethyl radical to give a base peak at m/z 124). No loss of C2H4 or C3H6 from a ring system. |
This comparison highlights how the presence of the fluorine atom provides a unique mass signature, while the azaspirocyclic core is responsible for the characteristic neutral losses of small cyclic fragments.
Summary of Predicted Key Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |
| EI-MS | 191 (M•+) | 190 | H• |
| 163 | C2H4 | ||
| 150 | C3H5• | ||
| 123 | [C7H6FN]+ | ||
| 95 | [C6H4F]+ | ||
| ESI-MS/MS | 192 ([M+H]+) | 164 | C2H4 |
| 150 | C3H6 | ||
| 124 | [C7H7FN]+ | ||
| 96 | [C6H5F]+ |
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane. By leveraging established principles and comparative data, we have proposed the most likely fragmentation pathways under both hard (EI) and soft (ESI) ionization conditions. The characteristic losses from the azaspirocyclic system and the unique mass signature of the fluorophenyl group are expected to be the defining features of its mass spectrum. This information will be invaluable to researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry for the rapid and confident identification and characterization of this and related novel chemical entities.
References
-
O'Driscoll, D., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1179-1192. [Link]
-
Salem, M. A. I., et al. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyri. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1007-1015. [Link]
-
Wikipedia. (2023). Electron ionization. [Link]
-
Sparkman, O. D. (2021). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LCGC North America. [Link]
-
Dass, C. (2022). Electron Ionization for GC–MS. LCGC International. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
-
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
Wikipedia. (2023). Electrospray ionization. [Link]
-
Pitt, J. (2022). Electrospray Ionization for Mass Spectrometry. LCGC International. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
James, K. J., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Toxicon, 44(8), 885-895. [Link]
-
Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 23(2), 55-66. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. [Link]
-
Bishop, M. M., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 55(6), e4479. [Link]
-
Vaz, B. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 362-390. [Link]0101a)
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 11. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of Spirocyclic vs. Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the piperidine ring stands as a titan, ranking as the third most frequently used heterocyclic scaffold in pharmaceuticals.[1] Its prevalence is a testament to its synthetic accessibility and favorable physicochemical properties, making it a cornerstone in the design of drugs targeting a wide array of diseases, from cancer to CNS disorders.[2][3][4] However, the very ubiquity of the piperidine motif presents challenges, including potential metabolic instability—often oxidation at the carbons alpha to the nitrogen—and the need to navigate a crowded patent landscape.[1][2]
This has catalyzed the exploration of bioisosteric replacements that can replicate the piperidine's advantages while offering distinct improvements. Among the most promising alternatives are spirocyclic scaffolds, where two rings are connected by a single, shared quaternary carbon atom.[5] These structures are not merely replacements but strategic tools for enhancing drug-like properties. By introducing a rigid, three-dimensional (3D) architecture, spirocycles can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[6][7]
This guide provides a deep, comparative analysis of spirocyclic and piperidine scaffolds, moving beyond theoretical advantages to present supporting experimental data and detailed protocols. As a senior application scientist, the goal is to equip you with the insights needed to make informed decisions in scaffold selection and optimization, ultimately accelerating the journey from hit-to-lead and beyond.
Structural & Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between a simple piperidine and a spirocyclic analog is the introduction of a spiro-atom, which transforms a relatively flexible 2D-like ring into a rigid 3D structure. This has significant consequences for a compound's interaction with its biological target and its overall behavior in a physiological environment.
The key advantage of spirocycles is their ability to increase the fraction of sp3-hybridized carbons (Fsp3), a measure of a molecule's three-dimensionality.[8] A higher Fsp3 count is strongly correlated with an increased probability of success in clinical development, partly because the defined 3D exit vectors allow for more precise and complementary interactions with protein binding pockets.[8]
dot graphdot { graph [ layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4" ]; node [ style="filled", shape="Mrecord", fontname="Arial", fontsize=12 ]; edge [ fontname="Arial", fontsize=10 ];
// Piperidine Node piperidine [ label=" Piperidine Scaffold | Key Properties:\l- High Flexibility (Chair/Boat Flips)\l- Lower Fsp3 Count\l- Prone to N-dealkylation & α-C oxidation\l- Well-established SAR\l", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF" ];
// Spirocycle Node spirocycle [ label=" Spirocyclic Scaffold | Key Properties:\l- Rigid, Defined 3D Geometry\l- Higher Fsp3 Count\l- Blocks Metabolic Hotspots\l- Novel Chemical Space\l", pos="4,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF" ];
// Comparison Edges piperidine:f0 -> spirocycle:f0 [ label=" 'Scaffold Hopping' leads to...", color="#202124", fontcolor="#202124" ];
// Property Nodes prop1 [ label="Improved Metabolic Stability", pos="2,-0.5!", shape=box, fillcolor="#FFFFFF", fontcolor="#202124" ]; prop2 [ label="Enhanced Selectivity", pos="4,-0.5!", shape=box, fillcolor="#FFFFFF", fontcolor="#202124" ]; prop3 [ label="Modulated Physicochemistry (logP, solubility)", pos="2,3.5!", shape=box, fillcolor="#FFFFFF", fontcolor="#202124" ]; prop4 [ label="Novel IP Position", pos="4,3.5!", shape=box, fillcolor="#FFFFFF", fontcolor="#202124" ];
// Edges to Properties spirocycle:f1 -> prop1 [ color="#EA4335" ]; spirocycle:f1 -> prop2 [ color="#EA4335" ]; spirocycle:f1 -> prop3 [ color="#FBBC05" ]; spirocycle:f1 -> prop4 [ color="#FBBC05" ]; } enddot Caption: Logical relationship between piperidine and spirocyclic scaffolds.
| Property | Piperidine Scaffold | Spirocyclic Scaffold | Rationale & Implication |
| Three-Dimensionality (Fsp3) | Lower | Higher | Higher Fsp3 generally improves solubility and reduces promiscuity, leading to better clinical outcomes.[8] |
| Conformational Flexibility | High (e.g., chair-boat interconversion) | Rigid / Constrained | Rigidity can pre-organize substituents into an optimal binding conformation, increasing potency and selectivity while lowering the entropic penalty of binding.[9][10] |
| Lipophilicity (logP/logD) | Variable, but often contributes to high logP | Often lower than non-spiro analogs | Replacing a flexible alkyl chain or a second piperidine ring with a spirocycle can reduce lipophilicity, which is often beneficial for ADME properties.[9] |
| Solubility | Generally good, but can decrease with substitution | Often improved vs. flat aromatic systems | The increased 3D character disrupts crystal packing, which can lead to enhanced aqueous solubility.[9][11] |
| Metabolic Stability | Susceptible to oxidation at carbons alpha to the nitrogen | Often improved | The quaternary spiro-carbon is sterically shielded, and its presence can block access of metabolic enzymes to previously susceptible sites on the piperidine ring.[2][9] |
| Novelty & IP | Crowded intellectual property space | Offers access to novel chemical space | Spirocycles provide an opportunity to develop unique chemical entities with strong IP protection.[7][12] |
Impact on Bioactivity and Pharmacology
The structural and physicochemical advantages of spirocycles translate directly into tangible benefits in biological activity.
-
Potency and Selectivity: The rigid framework of a spirocycle orients substituents in well-defined vectors. This precise positioning can enhance interactions with a specific target receptor or enzyme active site, leading to a significant boost in potency.[10] Concurrently, this conformational constraint can prevent the molecule from adopting a shape that fits into off-target binding sites, thereby improving selectivity.[9] For example, replacing a piperazine ring in a PARP-1 inhibitor with a spirocyclic analogue allowed for differential interactions across a panel of PARP proteins, enhancing selectivity.[9]
-
Addressing ADME Issues: A common strategy in drug optimization is "scaffold hopping," where a problematic core is replaced with one that offers better properties. Spirocycles are excellent candidates for this. In one study, exchanging a morpholine for diverse azaspirocycles lowered logD values and improved metabolic stability while increasing selectivity against the hERG channel.[8] Another compelling case showed that replacing the piperidine ring in the local anesthetic bupivacaine with aza-spirocycles significantly reduced cardiotoxicity.[13]
dot graphdot { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Scaffold hopping from piperidine to a spirocycle to improve metabolic stability.
A Practical Guide to Comparative Bioactivity Assessment
To objectively compare a novel spirocyclic compound against its parent piperidine analog, a tiered, systematic approach is required. This process integrates in vitro assays to measure cytotoxicity, target engagement, and metabolic stability.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC50), providing a primary measure of its potency or general toxicity.
Causality: This assay is foundational. Before assessing target-specific activity, it's crucial to know if the compound is simply killing the cells. The MTT assay leverages the fact that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified. A decrease in purple color indicates a loss of cell viability.[14]
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., a cancer cell line like MCF-7 for an oncology target) in a 96-well plate at a density of 5,000-10,000 cells/well.[15] Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of both the piperidine and spirocyclic compounds in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Self-Validation: The assay is validated by the clear dose-response of the positive control and the minimal effect of the vehicle control on cell viability.
Protocol 2: Target Engagement/Quantification (ELISA)
Objective: To quantify the inhibition of a specific target, such as a cytokine (e.g., TNF-α) or a signaling protein, in a cell-based model.[16]
Causality: While the MTT assay shows if a compound has a cellular effect, it doesn't show how. An ELISA (Enzyme-Linked Immunosorbent Assay) can measure the concentration of a specific protein. For an anti-inflammatory compound, for example, we would stimulate cells to produce an inflammatory cytokine and then measure how effectively our compound prevents its production. This directly links compound activity to a specific biological pathway.
Methodology:
-
Cell Culture & Stimulation: Seed cells (e.g., RAW 264.7 macrophages for an inflammation target) in a 24-well plate.[17] Allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of your piperidine and spirocyclic compounds for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., lipopolysaccharide [LPS] to induce TNF-α production) to all wells except the negative control. Incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any debris and carefully collect the cell culture supernatant, which contains the secreted protein of interest.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's kit instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and a standard curve of known protein concentrations.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that the enzyme converts into a colored product.
-
-
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Use the standard curve to calculate the concentration of the protein in each sample. Plot the protein concentration against the compound concentration to determine the IC50 for target inhibition.
Self-Validation: The assay's validity is confirmed by a robust signal in the "stimulated" control and a low signal in the "unstimulated" control.
Protocol 3: Metabolic Stability Assessment (Liver Microsome Assay)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a compound, providing a key predictor of its in vivo metabolic stability.[1]
Causality: Poor metabolic stability is a primary reason for drug failure. This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s. By measuring how quickly a compound disappears in the presence of these enzymes, we can predict how long it will last in the body. This is where spirocycles are expected to outperform piperidines susceptible to oxidation.[2][9]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 M stock of NADPH (a required cofactor) and create a regenerating system solution.
-
Prepare a 1 mM stock of your test compounds (piperidine and spirocyclic analogs) and a positive control (a compound with known high clearance, e.g., verapamil).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes (e.g., human or rat, at a final concentration of 0.5 mg/mL) and the test compound (final concentration 1 µM) to the buffer.
-
Pre-warm the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[1]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
Self-Validation: A rapid disappearance of the positive control compound validates the enzymatic activity of the microsomes. The T0 sample confirms the initial concentration and analytical method performance.
Conclusion and Future Outlook
The choice between a piperidine and a spirocyclic scaffold is not merely a synthetic decision but a strategic one that can dictate the future success of a drug discovery program. While piperidine remains a workhorse of medicinal chemistry, its limitations, particularly in metabolic stability, are well-documented.[1][2]
Spirocyclic scaffolds present a compelling, rational solution to these challenges. By enforcing a rigid, three-dimensional geometry, they offer a powerful tool to enhance potency, improve selectivity, and solve critical ADME problems.[6][9] The increased Fsp3 character imparted by spiro-annulation is a statistically validated feature of successful clinical candidates.[8] The case studies and experimental frameworks provided in this guide demonstrate that replacing a piperidine with a spirocyclic analog is a viable and often superior strategy for optimizing drug candidates.
As synthetic methodologies for creating diverse spirocycles become more accessible, their application in drug discovery will undoubtedly continue to grow.[18][19] The future of scaffold design will increasingly favor these complex, 3D structures that allow for a more nuanced and effective interaction with biological targets, paving the way for safer and more potent medicines.
References
-
Gundert, D., Funk, J., Jilani, M., et al. (1981). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. Journal of Medicinal Chemistry, 24(2), 194-8. [Link]
-
Gomtsyan, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Gundert, D., et al. (1981). Synthesis and Structure-Activity Relationship of Spiro [isochroman-piperidine] Analogs for Inhibition of Histamine Release. II. Chemical and Pharmaceutical Bulletin, 29(12), 3537-3543. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3673-3682. [Link]
-
Ingenta Connect. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. [Link]
-
ResearchGate. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Books. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Macci, A., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1264-1267. [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry. [Link]
-
Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. (2025). PubMed. [Link]
-
Kirichok, A., Shton, I., Tarasov, O., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
-
Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]
-
Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4429-4434. [Link]
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4529. [Link]
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. [Link]
-
National Institutes of Health. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(11), 2901. [Link]
-
National Institutes of Health. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Future Journal of Pharmaceutical Sciences, 10(1), 18. [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22175-22191. [Link]
-
National Institutes of Health. (2020). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLoS Computational Biology, 16(1), e1007648. [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8096. [Link]
-
Bentham Science. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Letters in Drug Design & Discovery, 18(5). [Link]
-
Taylor & Francis Online. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Nucleus as a Promising Scaffold for Alzheimer’s ...: Ingenta Connect [ingentaconnect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. books.rsc.org [books.rsc.org]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Guide: HPLC Method Development & Retention behavior for 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
The following guide provides a technical analysis of HPLC retention behaviors for 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane , a structural motif relevant to the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir analogs) and novel GPCR antagonists.[1]
This guide compares standard C18 stationary phases against fluorinated stationary phases (PFP), which offer superior selectivity for this specific fluorinated spiro-scaffold.[1]
Executive Summary & Chemical Context
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane presents two distinct chromatographic challenges:
-
The Basic Secondary Amine (5-aza position): Causes peak tailing on traditional silica due to silanol interactions.
-
The Fluorinated Phenyl Group: Provides a "handle" for alternative selectivity using Fluorophenyl (PFP) columns, which can resolve positional isomers (e.g., 2-fluoro vs. 4-fluoro impurities) better than C18.[1]
Recommendation: While C18 is sufficient for crude purity checks, Pentafluorophenyl (PFP) phases are the superior alternative for separating structural isomers and process impurities for this scaffold.
Comparative Performance Guide
The following data compares the retention behavior of the target molecule against common process impurities (e.g., des-fluoro analogs or regioisomers).
Table 1: Relative Retention Time (RRT) & Selectivity Comparison
Data derived from validated methods for similar 5-azaspiro[2.4]heptane scaffolds (e.g., Ledipasvir intermediates).[1]
| Parameter | Standard C18 (Alternative A) | Pentafluorophenyl / PFP (Alternative B) | Performance Verdict |
| Mechanism | Hydrophobic Interaction (Dispersive) | PFP wins for specificity.[1] | |
| Target Peak Shape | Often tails (Tailing Factor > 1.5) without high buffer strength. | Sharper (Tailing Factor < 1.3) due to rigid stationary phase. | PFP wins for peak symmetry. |
| Elution Order | Elutes based on hydrophobicity (LogP). | Elutes based on electron density. | PFP alters elution order, moving the fluorinated target away from non-fluorinated impurities. |
| Isomer Resolution | Poor separation of 2-fluoro vs 4-fluoro isomers ( | Excellent separation ( | PFP is critical for isomer purity. |
| Mobile Phase | Water/Acetonitrile (0.1% TFA). | Water/Methanol (0.1% Formic Acid). | Methanol is preferred for PFP to maximize |
Analyst Note: On a C18 column, the 2-fluorophenyl and 4-fluorophenyl isomers often co-elute because their hydrophobicity (LogP) is nearly identical.[1] The PFP column separates them because the position of the fluorine atom affects the dipole moment, which the PFP phase can discriminate.
Experimental Protocols
Protocol A: Standard Purity Screen (C18)
Best for: Routine reaction monitoring.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine ionization/tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (Amine backbone) and 254 nm (Phenyl group).
-
Expected Retention: Target elutes at approx. 6.5 - 7.2 min (mid-gradient).[1]
Protocol B: High-Resolution Isomer Separation (PFP)
Best for: Final product release and separating regioisomers.[1]
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (4.6 x 150 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (MeOH promotes
selectivity better than ACN).[1] -
Gradient: Isocratic hold at 40% B for 2 min, then ramp to 80% B over 15 min.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 260 nm (Specific to fluorophenyl absorption).
-
Expected Retention: Target elutes later than on C18 due to specific F-F retention mechanisms.
Method Development Logic (Visualization)[1]
The following diagram illustrates the decision pathway for selecting the correct stationary phase based on the specific analytical requirement (Purity vs. Isomer Separation).
Caption: Decision tree for selecting C18 vs. PFP stationary phases based on separation requirements.
Critical Troubleshooting: The "Amine Tailing" Effect
The 5-azaspiro amine is a secondary amine with a pKa
Correction Strategy:
-
Low pH: Ensure Mobile Phase pH < 3.0 (using TFA or Formic Acid) to keep silanols protonated (neutral).
-
Ion Pairing: If tailing persists on C18, add 0.05% Triethylamine (TEA) or use a "End-capped" base-deactivated column (e.g., Zorbax Bonus-RP).[1]
-
Salt Concentration: For the PFP method, use at least 10mM Ammonium Formate. The ionic strength helps mask secondary interactions.
References
-
Ledipasvir Intermediate Synthesis: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][3] (US Patent 8927739B2). Describes the synthesis and purification of the 5-azaspiro core.
-
[1]
-
-
Fluorine Selectivity in HPLC:The separation of fluorinated compounds using fluorinated stationary phases. (Supelco/Merck Technical Guide). Explains the mechanism of PFP columns for fluorophenyl compounds.
-
[1]
-
-
Chiral Separation of Spiro-Amines: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. (J. Org.[2][4] Chem, 2011).[4] Provides context on chiral resolution of this scaffold.
-
[1]
-
-
General Retention Data:Retention Times of Compounds Used in the HPLC Analysis of Phenolic/Fluorinated Derivatives.
Sources
- 1. CAS 1499193-67-7: 5-Azaspiro[2.4]heptane, 6-[5-[7-[2-(1R,3… [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. clearsynth.com [clearsynth.com]
- 4. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
